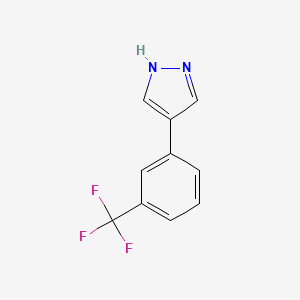
4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the analysis of the molecular structure using techniques like X-ray crystallography , NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
-
- Application Summary : “4-(Trifluoromethyl)phenylhydrazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Results/Outcomes : The resulting compounds can be used in a variety of applications, including the development of pharmaceuticals, agrochemicals, and dyestuffs .
-
- Application Summary : Trifluperidol, a compound with a trifluoromethylphenyl group, is used in the treatment of psychoses including mania and schizophrenia .
- Methods of Application/Experimental Procedures : Trifluperidol is administered as a medication for patients suffering from certain types of mental disorders .
- Results/Outcomes : Trifluperidol has been found to be effective in treating certain mental disorders, but it can cause severe side effects, especially tardive dyskinesia and other extrapyramidal effects .
-
- Application Summary : “4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate” is a compound that has been used in various chemical reactions .
- Methods of Application/Experimental Procedures : This compound is used as a reagent in various chemical reactions to synthesize other compounds .
- Results/Outcomes : The resulting compounds can be used in a variety of applications .
-
- Application Summary : “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is another compound that has been used in various chemical reactions .
- Methods of Application/Experimental Procedures : This compound is used as a reagent in various chemical reactions to synthesize other compounds .
- Results/Outcomes : The resulting compounds can be used in a variety of applications .
-
- Application Summary : A process for preparing “4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide” has been disclosed .
- Methods of Application/Experimental Procedures : The process involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .
- Results/Outcomes : The resulting compound has potential applications in the medical field .
-
- Application Summary : “3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole” derivatives have shown potent activity, with MIC values as low as 0.5 µg/mL .
- Methods of Application/Experimental Procedures : These compounds are synthesized and then tested for their activity .
- Results/Outcomes : The resulting compounds have shown potent activity, indicating potential applications in the field of medicine .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-15-6-8/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMFLPANYYKTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



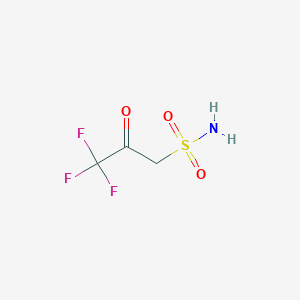
![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)
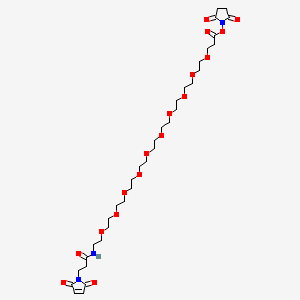
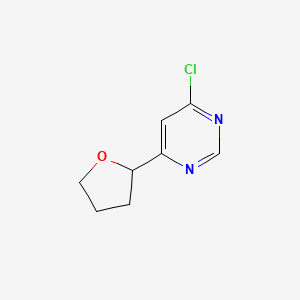
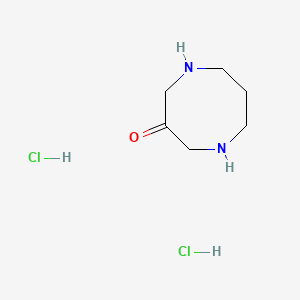
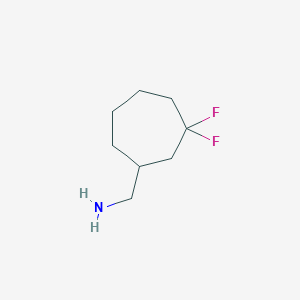
![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
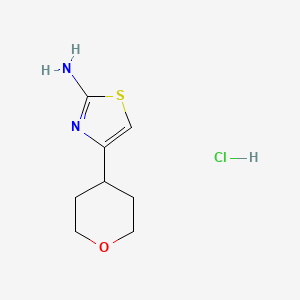
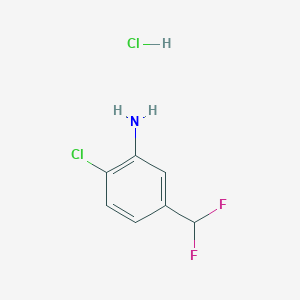
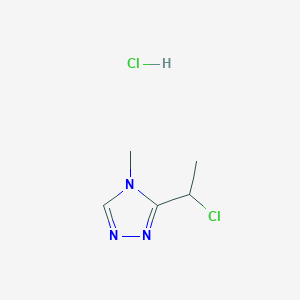
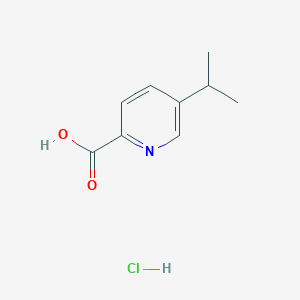
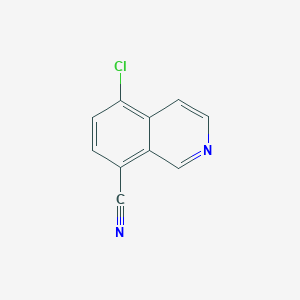
![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)